molecular formula C63H124O6S3Sn B12724009 Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate CAS No. 83898-49-1

Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate

Cat. No.: B12724009
CAS No.: 83898-49-1
M. Wt: 1192.6 g/mol
InChI Key: DPVXTEOYLSQRFX-UHFFFAOYSA-K
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Description

This organotin compound features a central tin atom coordinated by sulfur and oxygen atoms, forming a heterocyclic structure. Its molecular formula is C58H116O6S3Sn, with a molecular weight of 1108.4 g/mol (calculated from ). The tin center is bonded to a dodecyl group, a tetradecyl ester chain, and a sulfur-containing propylthio moiety. The compound’s structural complexity arises from its mixed oxygen-sulfur coordination and long alkyl chains, which influence its solubility, thermal stability, and reactivity.

Properties

CAS No.

83898-49-1

Molecular Formula

C63H124O6S3Sn

Molecular Weight

1192.6 g/mol

IUPAC Name

tetradecyl 3-[dodecyl-bis[(3-oxo-3-tetradecoxypropyl)sulfanyl]stannyl]sulfanylpropanoate

InChI

InChI=1S/3C17H34O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-17(18)14-16-20;1-3-5-7-9-11-12-10-8-6-4-2;/h3*20H,2-16H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3

InChI Key

DPVXTEOYLSQRFX-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCCCCCC)SCCC(=O)OCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate involves multiple steps. The process typically starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to a series of reactions, including esterification, thiolation, and stannylation, under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment for precise temperature and pressure control, as well as purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: The thio and oxa groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of new thioether or ether linkages.

Scientific Research Applications

Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialized materials and coatings.

Mechanism of Action

The mechanism by which tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds with analogous heterocyclic frameworks but varying substituents exhibit distinct physicochemical properties. Below is a comparative analysis based on structural and electronic differences:

Table 1: Structural Comparison of Selected Organotin Compounds

Compound Name (CAS No.) Molecular Formula Substituents on Tin Atom Molecular Weight (g/mol) Key Features
Target Compound (Not explicitly listed) C58H116O6S3Sn Dodecyl, tetradecyloxypropylthio 1108.4 Mixed O/S coordination; long chains
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate (83898-50-4) C58H116O4S2Sn Two dodecyl groups 1060.38 Symmetric alkylation; lower polarity
Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate (83898-51-5) C57H112O6S3Sn Three dodecyl groups 1109.4 High hydrophobicity; rigid framework
Dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate (51287-83-3) C38H76O4S2Sn Two butyl groups 779.85 Compact structure; higher reactivity

Key Findings:

Substituent Effects :

  • Compounds with longer alkyl chains (e.g., dodecyl, tetradecyl) exhibit higher molecular weights and hydrophobicity, reducing solubility in polar solvents .
  • Symmetric substitution (e.g., two dodecyl groups in CAS 83898-50-4) enhances thermal stability compared to asymmetric analogs .

Shorter alkyl chains (e.g., butyl in CAS 51287-83-3) lower steric hindrance, favoring nucleophilic reactions .

Synthetic Challenges: The target compound’s mixed O/S ligands and long alkyl chains complicate synthesis and purification, as noted in supplier specifications (e.g., purity levels ≤96% for similar compounds) .

Table 2: Property Trends Across Analogues

Property Target Compound CAS 83898-50-4 CAS 83898-51-5 CAS 51287-83-3
Hydrophobicity High (tetradecyl chains) Moderate (dodecyl chains) Very High (three dodecyl) Low (butyl chains)
Thermal Stability Moderate High Moderate Low
Reactivity Moderate (S/O ligands) Low (symmetric structure) Low (steric bulk) High (low steric hindrance)

Biological Activity

Tetradecyl 5-dodecyl-9-oxo-5-[[3-oxo-3-(tetradecyloxy)propyl]thio]-10-oxa-4,6-dithia-5-stannatetracosanoate, with the CAS number 83898-49-1, is a complex organotin compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC63H124O6S3Sn
Molecular Weight1192.56 g/mol
EINECS281-259-9
SynonymsTetradecyl 5-dodecyl-9-oxo...
CAS Registry Number83898-49-1

Structural Characteristics

The compound features a complex arrangement of long aliphatic chains and functional groups, which may influence its solubility and interaction with biological membranes. The presence of tin in its structure suggests potential applications in biomedicine, as organotin compounds are known for their antimicrobial and antifungal properties.

Antimicrobial Properties

Research indicates that organotin compounds, including tetradecyl 5-dodecyl derivatives, exhibit significant antimicrobial activity. A study highlighted that such compounds can disrupt microbial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the development of new antimicrobial agents against resistant strains of bacteria.

Cytotoxicity Studies

In vitro studies have shown that tetradecyl 5-dodecyl-9-oxo can induce cytotoxic effects in various cancer cell lines. The compound's ability to modulate apoptosis pathways has been documented, suggesting its potential as an anticancer agent. For instance, a study involving human breast cancer cells demonstrated that treatment with this compound resulted in increased apoptosis markers compared to untreated controls.

The biological activity of tetradecyl 5-dodecyl-9-oxo is believed to involve several mechanisms:

  • Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with this compound, contributing to oxidative stress and subsequent cell death.
  • Signal Transduction Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis, although further research is needed to elucidate these mechanisms fully.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of tetradecyl 5-dodecyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with minimal inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Evaluation of Cytotoxic Effects

In a controlled laboratory setting, human cancer cell lines were treated with varying concentrations of tetradecyl 5-dodecyl-9-oxo. The results demonstrated a substantial reduction in cell viability at concentrations above 10 µM after 24 hours of exposure. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the cytotoxic potential of the compound.

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